molecular formula C3H5NaO3 B050916 Sodium L-lactate-13C3 solution CAS No. 201595-71-3

Sodium L-lactate-13C3 solution

Cat. No. B050916
M. Wt: 115.038 g/mol
InChI Key: NGSFWBMYFKHRBD-USULVYIHSA-M
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Description

Synthesis Analysis

The synthesis of sodium lactate and related compounds often involves the fermentation of glucose or other sugars by bacteria, followed by chemical modifications to introduce the ^13C label. Ellis et al. (2003) detailed the formation of sodium lactate from glucose under simulated conditions, indicating a pathway that might be adapted for isotopically labelled variants (Ellis, Kannangara, & Wilson, 2003).

Molecular Structure Analysis

Sodium L-lactate's molecular structure, characterized by its sodium ion (Na+) and the lactate anion, is pivotal for its roles in biochemical processes. The structure-activity relationship studies, such as those conducted by Greim et al. (2019), provide insights into how sodium lactate complexes, possibly including isotopically labelled versions, stabilize and interact in solution, impacting their reactivity and functionality in biological systems (Greim et al., 2019).

Chemical Reactions and Properties

The reactivity of sodium lactate in chemical reactions, especially those involving metabolic pathways, is crucial for its use as a tracer. The isotopic labelling of sodium L-lactate-13C3 provides unique insights into these reactions, as detailed by Ellis and Wilson (2002), who explored the carbon exchange mechanisms in the alkaline degradation of glucose, highlighting the potential pathways sodium lactate-13C3 might undergo in similar conditions (Ellis & Wilson, 2002).

Physical Properties Analysis

Understanding the physical properties of sodium L-lactate-13C3, such as solubility, osmolarity, and viscosity, is essential for its application in research, especially in physiological and pharmacokinetic studies. Xiao et al. (2021) explored the use of sodium lactate as a draw solute in forward osmosis, indicating the importance of these properties in practical applications (Xiao et al., 2021).

Chemical Properties Analysis

The chemical properties of sodium L-lactate-13C3, including its stability, reactivity, and interaction with biological molecules, are fundamental for its utilization in metabolic research. Bakam Nguenouho et al. (2023) detailed the electromagnetic properties of sodium lactate solutions, providing a basis for understanding the interactions of sodium L-lactate-13C3 in biological systems and its potential for enhanced concentration monitoring (Bakam Nguenouho et al., 2023).

Scientific Research Applications

  • Understanding Carbon Exchange in Alkaline Degradation of Glucose

    Research on the decomposition of 1-13C-D-glucose, 6-13C-D-glucose, and 1-13C-sodium lactate in hot alkaline sodium hydroxide solution has helped in understanding the mechanisms of carbon exchange in the alkaline degradation of glucose. This research is crucial for comprehending biochemical pathways and reactions (Ellis & Wilson, 2002).

  • Cancer Therapeutics

    A study has shown that low-temperature plasma-activated Ringer’s lactate solution, containing plasma-treated L-sodium lactate, exhibited selective cancer-killing effects. This finding is significant for the development of potential cancer treatments using plasma-activated L-sodium lactate solution (Tanaka et al., 2021).

  • Forward Osmosis in Food Processing

    Sodium lactate has been explored as a novel draw solute to conduct the forward osmosis (FO) process in food processing. Its application in the concentration of sugar solution and orange juice validated its efficiency and potential for food quality preservation (Xiao et al., 2021).

  • Vascular Research

    The effects of sodium lactate on tension and intracellular pH in rat mesenteric small arteries have been studied, providing insights into the physiological mechanisms of lactate-induced vascular responses (Mckinnon et al., 1996).

  • Antimicrobial Effects in Food Preservation

    The antimicrobial effects of sodium lactate have been studied in relation to extending the shelf life of food products and controlling the growth of harmful microorganisms like Listeria monocytogenes in meat and poultry products (Shelef & Yang, 1991).

  • Membrane Operations in Organic Acid Production

    Sodium lactate solutions have been used in membrane operations, particularly in the concentration step of organic acid production through fermentation, highlighting its role in environmentally friendly industrial processes (Bailly, 2001).

  • Interactions with Bovine Serum Albumin

    The interaction of sodium lactate with bovine serum albumin (BSA) has been investigated for its implications in the food and pharmaceutical industries, providing valuable insights into the molecular interactions of sodium lactate in biological systems (Javaheri-Ghezeldizaj et al., 2020).

Safety And Hazards

Users are advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . It is also recommended to provide appropriate exhaust ventilation at places where dust is formed .

Future Directions

While specific future directions for Sodium L-lactate-13C3 are not provided in the search results, it is known that lactate, including Sodium L-lactate-13C3, has potential roles in cancer progression and cell fate determination . Therefore, it is a potential and hopeful target for cancer therapy .

properties

IUPAC Name

sodium;(2S)-2-hydroxy(1,2,3-13C3)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O3.Na/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1/p-1/t2-;/m0./s1/i1+1,2+1,3+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGSFWBMYFKHRBD-USULVYIHSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3][13C@@H]([13C](=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80635677
Record name Sodium 2-hydroxy(~13~C_3_)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80635677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.038 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 23696276

CAS RN

201595-71-3
Record name Sodium 2-hydroxy(~13~C_3_)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80635677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Pillai, I Mahmud, R Mahar, C Griffith, M Langsen… - Cell reports, 2022 - cell.com
Malignant tumors exhibit altered metabolism resulting in a highly acidic extracellular microenvironment. Here, we show that cytoplasmic lipid droplet (LD) accumulation, indicative of a …
Number of citations: 11 www.cell.com

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